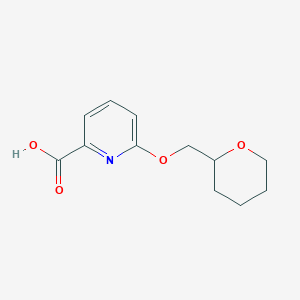
6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid
Übersicht
Beschreibung
“6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid” is a chemical compound with the linear formula C12H15O4N1 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a carboxylic acid group. Additionally, it has a “tetrahydro-2H-pyran-2-ylmethoxy” group attached to the pyridine ring . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Pyrylium Compounds Synthesis
Research by Fischer, Zimmermann, and Weissenfels (1983) discusses pyrylium compounds, where tetra- and pentasubstituted pyrylium salts react with secondary alkyl amines to give stable crystalline 2-dialkylamino-2h-pyrans. This includes the conversion of 2H-pyrans into different derivatives, highlighting the versatility of pyrylium compounds in chemical synthesis (Fischer, Zimmermann, & Weissenfels, 1983).
Synthesis of Highly Substituted Pyrrolidinones and Pyridones
Beck, Picard, Herdtweck, and Dömling (2004) combined a Ugi four-component reaction with a subsequent Wittig ring-closing reaction to create highly substituted pyridine-2-carboxylic acid amides. This method demonstrates an innovative approach to synthesize complex organic compounds (Beck, Picard, Herdtweck, & Dömling, 2004).
Enantiospecific Synthesis
Deschenaux, Kallimopoulos, Stoeckli-Evans, and Jacot‐Guillarmod (1989) synthesized enantiomers of 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, demonstrating the enantiospecific synthesis capabilities in the realm of pyran-derived carboxylic acids (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).
Gadolinium Coordination Compounds
Shen et al. (2016) discuss the creation of gadolinium coordination compounds derived from tetrazole-containing carboxylic acids. These compounds were characterized for their structural properties and luminescent features, highlighting their potential application in materials science (Shen et al., 2016).
Supramolecular Synthons in Crystal Engineering
Vishweshwar, Nangia, and Lynch (2002) analyzed the X-ray crystal structures of pyrazinic acid and its isomers to examine carboxylic acid-pyridine supramolecular synthons. Their findings contribute to the understanding of molecular features and supramolecular interactions, which are crucial in crystal engineering (Vishweshwar, Nangia, & Lynch, 2002).
Lanthanide-based Coordination Polymers
Sivakumar, Reddy, Cowley, and Butorac (2011) prepared new aromatic carboxylic acids and used them to support lanthanide coordination compounds. These compounds were studied for their spectroscopic and photophysical properties, revealing potential applications in photonic materials (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(oxan-2-ylmethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-12(15)10-5-3-6-11(13-10)17-8-9-4-1-2-7-16-9/h3,5-6,9H,1-2,4,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZMPUQMXOCNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801168700 | |
| Record name | 2-Pyridinecarboxylic acid, 6-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287217-35-9 | |
| Record name | 2-Pyridinecarboxylic acid, 6-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287217-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



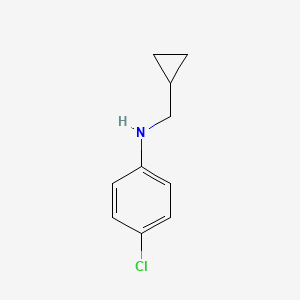
![tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394015.png)

![N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394018.png)
![3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394019.png)
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1394020.png)
![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)
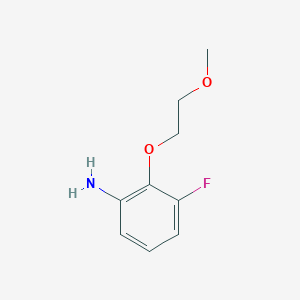
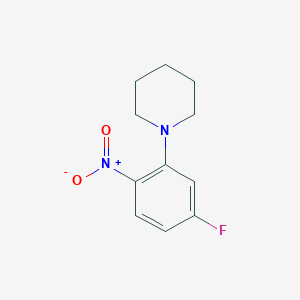

![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)
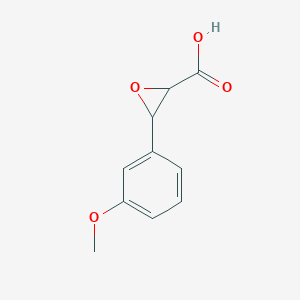
![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)
